molecular formula C15H12N2O2 B2443966 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 4937-75-1

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2443966
CAS No.: 4937-75-1
M. Wt: 252.273
InChI Key: VIWZECRAKPJMGM-UHFFFAOYSA-N
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Description

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a benzoyl group attached at the 4-position and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol, and various substituted quinoxalines .

Scientific Research Applications

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, electroluminescent materials, and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1,2-dihydroquinoxalin-2-one
  • 4-[2-(ethanesulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzoyl group at the 4-position and carbonyl group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

4-benzoyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZECRAKPJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 1, 0.593 g) and triethylamine (0.725 ml) in THF (5 ml) is cooled at 0°. To this is added benzoyl chloride (0.56 ml). After the addition is complete, the ice bath is removed and additional THF (5 ml) is added. The reaction is stirred for 30 min and then partitioned between ethyl acetate, aq. sodium bicarbonate, and saline. The organic phases are separated and the organic phase is dried over magnesium sulfate and concentrated. The crude product is recrystallized from methanol/dichloromethane/hexane to give the title compound, mp 208.0°-208.5°; MS (m/z) at 252; IR (mineral oil) 1684, 1666, 1502, 757 and 1362 cm-1 ; NMR (CDCl3) 4.58, 6.7, 6.79, 6.98, 7.10, 7.34 and 7.40 δ.
Quantity
0.593 g
Type
reactant
Reaction Step One
Quantity
0.725 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two

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